molecular formula C16H14FNO3 B2872059 3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone CAS No. 477333-88-3

3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone

Cat. No.: B2872059
CAS No.: 477333-88-3
M. Wt: 287.29
InChI Key: MWGZEVYWACMQSK-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone is a synthetic organic compound that features a benzodioxole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Amination: The benzodioxole ring is then aminated using appropriate amine sources under controlled conditions.

    Coupling with Fluorophenyl Group: The final step involves coupling the aminated benzodioxole with a fluorophenyl group, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the context of its application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-ylamino)-1-phenyl-1-propanone: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    3-(1,3-Benzodioxol-5-ylamino)-1-(4-chlorophenyl)-1-propanone: Contains a chlorine atom instead of fluorine, leading to different properties.

    3-(1,3-Benzodioxol-5-ylamino)-1-(4-methylphenyl)-1-propanone: The presence of a methyl group instead of fluorine alters its characteristics.

Uniqueness

The presence of the fluorine atom in 3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone imparts unique properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and valuable for various applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-1-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c17-12-3-1-11(2-4-12)14(19)7-8-18-13-5-6-15-16(9-13)21-10-20-15/h1-6,9,18H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGZEVYWACMQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477333-88-3
Record name 3-(1,3-BENZODIOXOL-5-YLAMINO)-1-(4-FLUOROPHENYL)-1-PROPANONE
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